4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-methoxyphenyl propionate
Overview
Description
4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-methoxyphenyl propionate, also known as MDV3100, is a nonsteroidal antiandrogen drug that is used to treat advanced prostate cancer. It was approved by the FDA in 2012 and has been shown to be effective in extending the survival of patients with castration-resistant prostate cancer. The purpose of
Mechanism of Action
4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-methoxyphenyl propionate works by blocking the androgen receptor, which is a key driver of prostate cancer growth. The drug binds to the androgen receptor with high affinity and prevents it from activating genes that promote cancer cell growth. Additionally, this compound promotes the degradation of the androgen receptor, further reducing its activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, this compound has been shown to inhibit the growth of prostate cancer cells, reduce the expression of genes that promote cancer cell growth, and induce apoptosis (programmed cell death) in cancer cells. In clinical trials, this compound has been shown to improve overall survival, delay disease progression, and reduce the levels of prostate-specific antigen (PSA), which is a biomarker for prostate cancer.
Advantages and Limitations for Lab Experiments
4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-methoxyphenyl propionate has several advantages for lab experiments, including its high potency and specificity for the androgen receptor, its ability to inhibit the growth of prostate cancer cells, and its well-characterized mechanism of action. However, there are also some limitations to using this compound in lab experiments, including its high cost, limited availability, and potential off-target effects.
Future Directions
There are several future directions for research on 4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-methoxyphenyl propionate, including the development of new and more potent antiandrogen drugs, the investigation of biomarkers for predicting response to treatment, and the exploration of combination therapies with other drugs. Additionally, there is ongoing research on the use of this compound in other types of cancer, including breast and ovarian cancer. Overall, this compound represents a promising treatment option for patients with advanced prostate cancer, and continued research on this drug is essential for improving patient outcomes.
Scientific Research Applications
4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-methoxyphenyl propionate has been extensively studied in preclinical and clinical trials for the treatment of advanced prostate cancer. In preclinical studies, this compound has been shown to inhibit the growth of prostate cancer cells by blocking the androgen receptor, which is a key driver of prostate cancer growth. In clinical trials, this compound has been shown to improve overall survival and delay disease progression in patients with castration-resistant prostate cancer.
Properties
IUPAC Name |
[4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]-2-methoxyphenyl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-3-19(21)25-17-10-9-14(12-18(17)24-2)11-16(13-20)26(22,23)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUJKIZYYKVLPM-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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